molecular formula C19H23N3O2 B2480226 N-(2,6-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933238-55-2

N-(2,6-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B2480226
CAS No.: 933238-55-2
M. Wt: 325.412
InChI Key: BQDGFFUYOFXZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

The structural aspects and properties of derivatives similar to the specified compound have been extensively studied. For instance, derivatives containing isoquinoline exhibit interesting behaviors upon treatment with mineral acids, leading to the formation of gels or crystalline salts, and showing enhanced fluorescence emission under specific conditions (Karmakar, Sarma, & Baruah, 2007). This suggests potential applications in materials science, particularly in the development of fluorescent materials and sensors.

Molecular Conformation and Crystal Structure

The molecular conformation and crystal structure of similar compounds have been studied, revealing that they crystallize with specific molecules in the asymmetric unit, linked through hydrogen bonds (Gowda, Svoboda, & Fuess, 2007). Understanding these structural properties is crucial for designing compounds with desired physical and chemical characteristics, such as solubility and stability, which are important for pharmaceutical and materials science applications.

Analgesic and Cognitive Enhancing Properties

Research on derivatives of the specified compound has also explored their potential as analgesic and cognitive-enhancing agents. For example, certain capsaicinoid derivatives exhibit potent analgesic properties, as determined by their crystal structure and intermolecular hydrogen bonds, suggesting their utility in pain management (Park, Park, Lee, & Kim, 1995). Additionally, some derivatives have been shown to improve learning and memory in rat models, indicating potential applications in treating cognitive disorders (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).

Antimicrobial Activity

The synthesis and evaluation of certain acetamide derivatives have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). This highlights the potential of these compounds in developing new antimicrobial agents to address the challenge of antibiotic resistance.

Environmental Toxicology

Some studies have focused on the environmental toxicology of chloroacetamides, including compounds structurally related to the specified chemical (Weisshaar & Böger, 1989). Understanding the environmental impact and toxicity of these compounds is essential for assessing their safety and regulatory compliance, especially in agricultural applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12-7-8-16-15(9-12)10-18(24)22(21-16)11-17(23)20-19-13(2)5-4-6-14(19)3/h4-6,10,12H,7-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDGFFUYOFXZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.